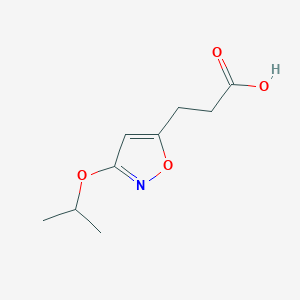
1-Isopropoxi-3-piperazin-1-il-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-Isopropoxy-3-piperazin-1-yl-propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of “1-Isopropoxy-3-piperazin-1-yl-propan-2-ol” is bacterial cell membranes . The compound interacts with these structures, which play a crucial role in maintaining the integrity and functionality of bacterial cells .
Mode of Action
“1-Isopropoxy-3-piperazin-1-yl-propan-2-ol” interacts with its targets, the bacterial cell membranes, in a way that leads to their disruption . This interaction and the resulting changes compromise the integrity of the bacterial cells, leading to their death .
Biochemical Pathways
It is known that the compound’s action on bacterial cell membranes can lead to the leakage of cellular components, such as nucleic acids and proteins .
Result of Action
The action of “1-Isopropoxy-3-piperazin-1-yl-propan-2-ol” on bacterial cell membranes results in the disruption of these structures and the death of the bacterial cells . This leads to the leakage of cellular components, such as nucleic acids and proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol typically involves the reaction of isopropanol with piperazine and propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Isopropoxy-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol include:
- 3-(4-(Substituted)-piperazin-1-yl)propan-2-ol derivatives
- Other piperazine-containing compounds
Uniqueness
1-Isopropoxy-3-piperazin-1-yl-propan-2-ol is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-piperazin-1-yl-3-propan-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9(2)14-8-10(13)7-12-5-3-11-4-6-12/h9-11,13H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTIBMPUIACMOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1CCNCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390352 |
Source


|
| Record name | 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41717-77-5 |
Source


|
| Record name | α-[(1-Methylethoxy)methyl]-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)


![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)


![3-[4-(Methylsulfamoyl)phenyl]propanoic acid](/img/structure/B1307071.png)

